molecular formula C20H21N3O4S2 B11258290 3-methoxy-N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

3-methoxy-N-[6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]benzamide

Cat. No.: B11258290
M. Wt: 431.5 g/mol
InChI Key: KOFOWMIBACIJHV-UHFFFAOYSA-N
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Description

3-METHOXY-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core with methoxy, piperidine, and benzothiazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the piperidine sulfonyl group, and finally the methoxybenzamide moiety. Key steps include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Sulfonylation: The piperidine ring is introduced via sulfonylation, often using sulfonyl chlorides under basic conditions.

    Methoxybenzamide Formation: The final step involves coupling the methoxybenzamide with the benzothiazole-piperidine intermediate, typically using amide bond formation techniques such as peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-METHOXY-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential anti-tubercular agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHOXY-N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy, piperidine, and benzothiazole moieties contribute to its potential as a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H21N3O4S2

Molecular Weight

431.5 g/mol

IUPAC Name

3-methoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C20H21N3O4S2/c1-27-15-7-5-6-14(12-15)19(24)22-20-21-17-9-8-16(13-18(17)28-20)29(25,26)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,22,24)

InChI Key

KOFOWMIBACIJHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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